
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C17H16O3 It is a derivative of benzoic acid and 1,2,3,4-tetrahydronaphthalen-1-ol, combining the properties of both aromatic carboxylic acids and cyclic alcohols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1,2,3,4-tetrahydronaphthalen-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by its subsequent reaction with benzoic acid. This process can be optimized for large-scale production by using efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a fully saturated cyclic compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives or ketones.
Reduction: Formation of fully saturated cyclic compounds.
Substitution: Introduction of halogens or nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: A similar compound lacking the benzoic acid moiety.
Benzoic Acid: A simpler aromatic carboxylic acid without the cyclic alcohol structure.
Tetralin: A fully hydrogenated derivative of naphthalene.
Uniqueness
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its combination of an aromatic carboxylic acid and a cyclic alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propiedades
Número CAS |
109037-21-0 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12O.C7H6O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;8-7(9)6-4-2-1-3-5-6/h1-2,4,6,10-11H,3,5,7H2;1-5H,(H,8,9) |
Clave InChI |
ZCKYLBPVMIMXQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


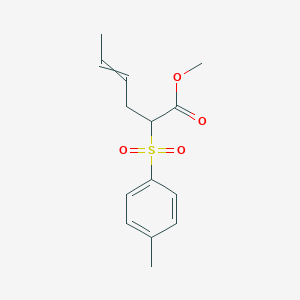
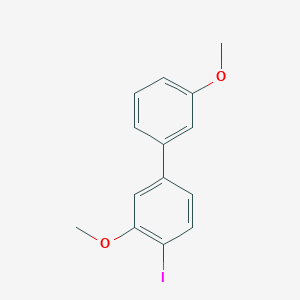
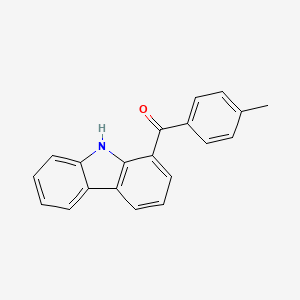
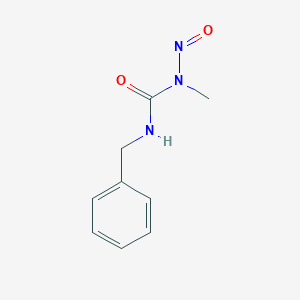
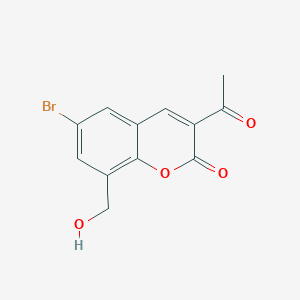
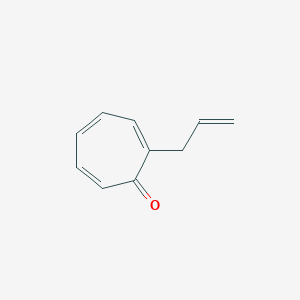
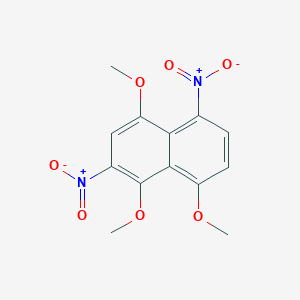
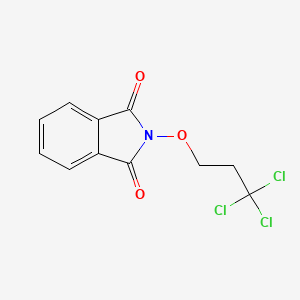
![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
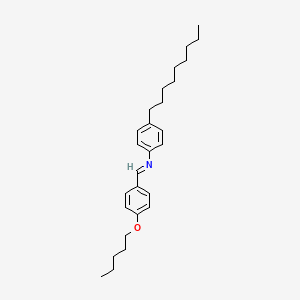

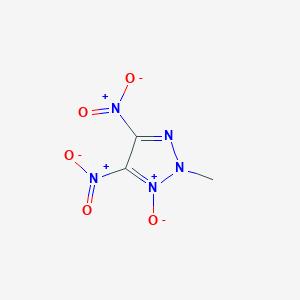

![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
